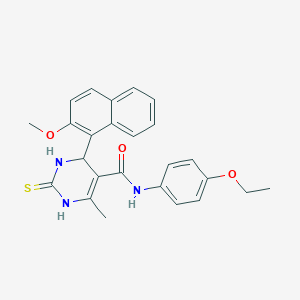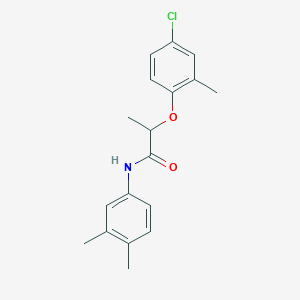
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate, also known as BBFP, is a chemical compound that has been used in scientific research for various purposes. This compound has gained significant attention due to its potential therapeutic applications in the field of neuroscience and pharmacology.
作用機序
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate acts as a partial agonist at the 5-HT1A receptor, which means it can activate the receptor but not to the full extent of a full agonist. This leads to a moderate increase in serotonin release in the brain, which can produce anxiolytic and antidepressant effects. 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate also has affinity for other receptors, such as the dopamine D2 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate has been shown to have anxiolytic and antidepressant effects in animal studies. It has also been shown to have antipsychotic effects in a rat model of schizophrenia. 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate has a good safety profile and does not produce significant side effects, making it a promising candidate for further development.
実験室実験の利点と制限
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate has several advantages for lab experiments, such as its high purity and stability. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its partial agonist activity may complicate interpretation of results in experiments involving the 5-HT1A receptor.
将来の方向性
There are several future directions for research on 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to determine the optimal dose and administration route for 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate in humans. Another area of research is the development of new ligands based on 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate for other receptors, such as the dopamine D2 receptor. This could lead to the development of new antipsychotic drugs with improved efficacy and safety profiles. Additionally, further studies are needed to investigate the mechanism of action of 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate and its effects on other neurotransmitter systems.
合成法
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate can be synthesized through a multi-step process that involves the reaction of 1-(3-bromobenzyl)piperazine with 4-fluorobenzyl chloride in the presence of a base. The resulting intermediate is then treated with oxalic acid to obtain the oxalate salt of 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate. This synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate has been used in various scientific research studies to investigate its potential therapeutic applications. One of the major areas of research is its use as a ligand for the serotonin receptor. 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. This makes 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate a potential candidate for the development of new antidepressant and anxiolytic drugs.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN2.C2H2O4/c19-17-3-1-2-16(12-17)14-22-10-8-21(9-11-22)13-15-4-6-18(20)7-5-15;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDYHURJHPHGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4990210.png)
![2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4990219.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide](/img/structure/B4990221.png)
![methyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4990223.png)


![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B4990251.png)
![2-{[3-(2,4-dichloro-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4990258.png)
![3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4990272.png)
![N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4990276.png)
![2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4990281.png)
![N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4990293.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990297.png)
![3-{[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B4990302.png)